molecular formula C5H4N4 B094841 Purine CAS No. 120-73-0

Purine

Katalognummer: B094841
CAS-Nummer: 120-73-0
Molekulargewicht: 120.11 g/mol
InChI-Schlüssel: KDCGOANMDULRCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Purine is a heterocyclic aromatic organic compound composed of a fused pyrimidine ring (six-membered) and an imidazole ring (five-membered) . This bicyclic structure forms the backbone of critical biomolecules, including adenine and guanine—key constituents of DNA and RNA. Beyond nucleic acids, purines are integral to cellular energy metabolism (e.g., ATP, GTP), signal transduction (e.g., cAMP), and enzyme cofactors (e.g., NAD, FAD) .

This compound metabolism is tightly regulated, with imbalances linked to pathologies such as gout, Lesch-Nyhan syndrome, and cancer . Over 10 this compound antimetabolites, including 6-mercaptothis compound and 6-thioguanine, are FDA-approved for cancer therapy. These compounds mimic endogenous purines, disrupting nucleotide synthesis and DNA replication in rapidly dividing cells .

Analyse Chemischer Reaktionen

Chemical Modifications

Purines can undergo various chemical modifications that enhance their biological activity or alter their properties:

  • Alkylation : The introduction of alkyl groups can modify the pharmacological properties of purines.

  • Halogenation : This involves the substitution of hydrogen atoms with halogen atoms, which can affect the reactivity and stability of purines.

  • Amination : The addition of amino groups can lead to the formation of different purine derivatives with potential therapeutic applications.

Table 2: Common Chemical Modifications of Purines

Modification TypeExample ReactionResulting Product
AlkylationAlkyl halide + this compoundAlkylated this compound derivative
HalogenationHalogen + this compoundHalogenated this compound derivative
AminationAmine + this compoundAminated this compound derivative

Biological Relevance

Purines are not only structural components of nucleic acids but also serve as signaling molecules and energy carriers (e.g., ATP). Their metabolism is tightly regulated due to their involvement in critical cellular processes such as DNA repair and cell division.

This compound Metabolism and Disease

Alterations in this compound metabolism have been linked to various diseases, including cancer. For example, studies indicate that this compound metabolites can influence DNA repair mechanisms, contributing to therapy resistance in certain cancer types .

Recent Advances in this compound Research

Recent studies have focused on innovative synthetic methods for producing purines and their derivatives. Techniques involving new catalysts and reaction conditions have been explored to improve yields and selectivity in synthesizing bioactive purines .

Innovative Synthetic Routes

Recent advancements include:

  • The use of diaminomaleonitrile as a precursor for synthesizing various purines.

  • Employing urea derivatives and imidazole as starting materials for more efficient synthesis pathways.

These methods not only enhance the efficiency of this compound synthesis but also open avenues for creating novel compounds with potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Biological Functions of Purine

Purines are vital for numerous cellular functions:

  • Nucleic Acid Structure : Adenine and guanine are integral to the structure of DNA and RNA.
  • Energy Metabolism : ATP (adenosine triphosphate) and GTP (guanosine triphosphate) are key energy carriers in cellular processes.
  • Signal Transduction : cAMP (cyclic adenosine monophosphate) acts as a secondary messenger in various signaling pathways.

Medicinal Applications

This compound derivatives have been extensively studied for their therapeutic potential. Below are some notable applications:

Chemotherapeutics

Purines and their analogs have been developed as chemotherapeutic agents due to their ability to interfere with nucleic acid synthesis:

  • Fludarabine : An analog used in treating chronic lymphocytic leukemia (CLL) by inhibiting DNA synthesis.
  • Thiopurines : Such as azathioprine, used in autoimmune diseases and organ transplantation by suppressing immune responses .

Antiviral Agents

Certain this compound derivatives exhibit antiviral properties:

  • Acyclovir : A guanine analog effective against herpes viruses by inhibiting viral DNA polymerase.
  • Ganciclovir : Another guanine derivative used to treat cytomegalovirus infections .

Anticancer Agents

Purines play a role in cancer treatment through various mechanisms:

  • Cyclin-dependent kinase (CDK) inhibitors : These this compound-based compounds promote apoptosis in cancer cells .
  • Purinergic receptor modulators : Targeting adenosine receptors can influence tumor growth and metastasis .

Research Applications

Purines are utilized in various research fields, including:

Biochemical Probes

Purines serve as probes for studying biochemical pathways:

  • Fluorescent adenosine derivatives help elucidate mechanisms of signal transduction and metabolism .
  • 8-bromoguanosine is used to investigate nucleic acid biophysics.

Enzyme Inhibition Studies

Purines act as substrates or inhibitors for enzymes involved in this compound metabolism:

  • Research on this compound nucleoside phosphorylase (PNP) has implications for drug development targeting metabolic disorders .

Synthesis and Derivatives

Recent advancements in synthetic methods have expanded the accessibility of this compound derivatives:

Synthesis MethodApplication
Metal-mediated couplingEnables the formation of diverse aryl-purine derivatives for drug discovery .
Copper-mediated N-arylationsFacilitates modifications at specific nitrogen positions on the this compound ring .

Uric Acid and Disease Management

Elevated levels of uric acid, a product of this compound metabolism, have been linked to various diseases:

  • Gout : Characterized by high serum uric acid levels, leading to inflammation.
  • Cardiovascular Diseases : Hyperuricemia is associated with increased risk factors for heart disease .

Dietary Purines

Research has shown that dietary intake of purines impacts health:

  • A study analyzed this compound content in over 270 foodstuffs using HPLC methods, establishing guidelines for dietary intake to prevent conditions like gout .

Wirkmechanismus

Purines exert their effects through various mechanisms:

Vergleich Mit ähnlichen Verbindungen

Purine derivatives and structurally analogous compounds exhibit distinct chemical, functional, and pharmacological properties. Below is a systematic comparison:

Pyrimidines

Property This compound Pyrimidine
Structure Bicyclic (pyrimidine + imidazole) Monocyclic (six-membered)
Nucleobases Adenine, Guanine Cytosine, Thymine, Uracil
Metabolic Role Energy carriers, signaling molecules Primarily nucleic acid synthesis
Catabolic End Product Uric acid Beta-amino acids, ammonia

Pyrimidines lack the imidazole ring, reducing their structural complexity and metabolic versatility compared to purines. While both classes are essential for nucleic acid synthesis, purines dominate energy transfer and signaling pathways .

Uric Acid

Uric acid, a this compound catabolite, shares a heterocyclic core with this compound but differs in oxidation state and functional groups:

  • Structure : A trioxythis compound with keto groups at positions 2, 6, and 6.
  • Function : Antioxidant in humans but pathogenic at high concentrations (e.g., gout, kidney stones) .
  • However, its structural similarity to caffeine (a methylxanthine) allows cross-reactivity in assays targeting this compound-binding proteins .

This compound Antimetabolites

FDA-approved this compound antimetabolites mimic natural purines to inhibit DNA synthesis:

Compound Modification Mechanism Clinical Use
6-Mercaptothis compound Sulfhydryl substitution at C6 Inhibits de novo this compound synthesis Leukemia, lymphoma
6-Thioguanine Sulfur-for-oxygen at C6 Incorporates into DNA, causing strand breaks Acute myeloid leukemia
Fludarabine Fluorinated arabinose sugar Inhibits DNA polymerase and ribonucleotide reductase Chronic lymphocytic leukemia

These analogs exploit structural similarities to disrupt this compound metabolism but diverge in pharmacokinetics and toxicity profiles .

Xanthine and Hypoxanthine

  • Xanthine: An intermediate in this compound degradation with two keto groups (positions 2 and 6).
  • Hypoxanthine : Formed during ATP catabolism, it salvages this compound nucleotides via hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Structural flexibility allows it to pair with adenine, thymine, and uracil under mutagenic conditions .

Cancer Mutagenesis and this compound Stretches

Genomic analyses reveal that cancer-associated mutations preferentially avoid this compound-rich regions (poly-purine stretches). These sequences stabilize DNA secondary structures (e.g., G-quadruplexes) and regulate chromatin organization, suggesting this compound stretches are under negative selection in oncogenesis .

Enzymatic this compound Reduction in Food

In beer production, an enzymatic cocktail (adenine deaminase, guanine deaminase, xanthine oxidase) reduces this compound content by 40–60%, mitigating hyperuricemia risk. Uric acid, a byproduct, is further degraded to allantoin .

Antimalarial Drug Design

Structural studies of Plasmodium falciparum this compound phosphoribosyltransferase (HGXPRTase) bound to transition-state inhibitors (e.g., immucillin-H) reveal conserved catalytic residues with human HGPRT. However, distinct hydrogen-bonding networks enable selective inhibitor design .

Biologische Aktivität

Purines are a class of organic compounds that play crucial roles in various biological processes, including energy metabolism, cellular signaling, and the synthesis of nucleic acids. This article explores the biological activity of purines, focusing on their mechanisms, physiological roles, and implications in health and disease.

Overview of Purine Structure and Function

Purines consist of a fused double-ring structure containing nitrogen atoms. The most notable purines include adenine and guanine, which are integral components of nucleotides (the building blocks of DNA and RNA). Additionally, purines such as adenosine triphosphate (ATP) serve as primary energy carriers in cells.

Key Functions of Purines:

  • Energy Metabolism : ATP is essential for energy transfer within cells.
  • Cell Signaling : Purines act as signaling molecules through purinergic receptors, influencing various physiological processes.
  • Nucleotide Synthesis : Purines are precursors for DNA and RNA synthesis.

1. Purinergic Signaling

Purinergic signaling refers to the role of purines in cell communication. ATP and adenosine interact with specific receptors (e.g., P2X and P1 receptors), triggering intracellular signaling pathways that regulate numerous functions, including:

  • Immune Response : Activation of immune cells through ATP signaling enhances inflammatory responses .
  • Neuronal Function : Adenosine modulates neurotransmitter release and neuronal excitability, impacting conditions like epilepsy .

2. Antioxidant Properties

Purines exhibit antioxidant properties that help protect cells from oxidative stress. Uric acid, the end product of this compound metabolism in humans, acts as a potent antioxidant, scavenging free radicals and reducing oxidative damage .

3. Role in Cancer

Purines are implicated in cancer biology. Tumor cells often exhibit altered this compound metabolism to support rapid proliferation. For instance, the de novo synthesis pathway is upregulated in these cells to meet increased this compound demands . Additionally, this compound analogs are utilized as chemotherapeutic agents due to their ability to inhibit DNA synthesis in rapidly dividing cancer cells .

Case Study 1: Neuronal Differentiation

A study on rat PC6-3 cells demonstrated that this compound metabolism is critical during neuronal differentiation. The research highlighted an increase in this compound levels post-differentiation, suggesting that adequate this compound availability is vital for proper neuronal function .

Case Study 2: this compound Metabolism Disorders

Lesch-Nyhan syndrome is an inherited disorder caused by a deficiency in hypoxanthine-guanine phosphoribosyltransferase (HGprt), leading to abnormal this compound metabolism. Patients exhibit neurological symptoms and increased uric acid levels due to disrupted recycling pathways .

Research Findings

Recent studies have elucidated various aspects of this compound biology:

Study FocusKey Findings
Purinergic SignalingATP regulates immune cell activation; adenosine modulates neuronal activity .
Cancer MetabolismAltered this compound metabolism supports tumor growth; this compound analogs used in chemotherapy .
Antioxidant RoleUric acid acts as an antioxidant, reducing oxidative stress .

Q & A

Q. What are the validated methodologies for quantifying purine levels in biological samples, and how are they optimized for reproducibility?

Basic Research Question
Quantification of purines (e.g., adenine, guanine, hypoxanthine) typically employs high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography–mass spectrometry (LC-MS) for enhanced sensitivity . Key optimization steps include:

  • Sample Preparation : Deproteinization using perchloric acid or ultrafiltration to prevent interference.
  • Chromatographic Conditions : Use of ion-pairing agents (e.g., tetrabutylammonium phosphate) to improve peak resolution.
  • Validation : Calibration curves with internal standards (e.g., ¹³C-labeled purines) to account for matrix effects .
    Reproducibility is ensured through triplicate runs and adherence to protocols from journals like the Beilstein Journal of Organic Chemistry, which mandate detailed experimental descriptions for replication .

Q. How do researchers address discrepancies between in vivo and in vitro models of this compound metabolism?

Advanced Research Question
Conflicting data often arise from differences in metabolic compartmentalization (e.g., cytosolic vs. mitochondrial pathways). Methodological strategies include:

  • Model Selection : Use of hepatocyte cultures for in vitro studies to mirror hepatic this compound synthesis, complemented by knockout mouse models (e.g., Hprt-deficient mice) for in vivo validation .
  • Data Normalization : Adjust for extracellular this compound uptake in vitro using isotope tracing (e.g., ¹⁵N-labeled adenine) .
  • Cross-Validation : Meta-analysis of existing datasets via scoping reviews to identify confounding variables (e.g., pH, oxygen tension) .

Q. What analytical frameworks are recommended for resolving contradictions in this compound catabolism studies?

Advanced Research Question
Systematic resolution involves:

  • Source Analysis : Compare experimental conditions (e.g., enzyme sources, buffer compositions) across studies. For example, xanthine oxidase activity varies significantly with pH (optimal at 7.4) and substrate purity .
  • Controlled Replication : Reproduce conflicting experiments under standardized protocols, as emphasized by guidelines for scientific integrity .
  • Statistical Harmonization : Apply multivariate regression to isolate variables (e.g., dietary this compound intake in animal studies) contributing to divergent outcomes .

Q. How can multi-omics approaches (genomic, transcriptomic, metabolomic) be integrated to study this compound-related disorders?

Advanced Research Question
Integration strategies include:

  • Hypothesis-Driven Design : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to align omics layers. For example, linking APRT gene mutations (genomic) with urinary 2,8-dihydroxyadenine excretion (metabolomic) in adenine phosphoribosyltransferase deficiency .
  • Data Fusion Tools : Platforms like XCMS Online for LC-MS metabolomics coupled with RNA-seq data to identify regulatory networks .
  • Validation Pipelines : Confirm omics findings with targeted assays (e.g., qPCR for gene expression, enzymatic activity assays) .

Q. What protocols ensure this compound stability during long-term storage and experimental assays?

Basic Research Question
Stability protocols involve:

  • Storage Conditions : -80°C storage in inert buffers (e.g., Tris-EDTA) to prevent oxidation. Lyophilization is avoided for labile purines like uric acid .
  • Inhibitor Use : Add adenosine deaminase inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) to prevent enzymatic degradation during tissue homogenization .
  • Analytical Validation : Periodic stability testing via LC-MS to detect degradation products (e.g., allantoin from uric acid) .

Q. How should researchers design experiments to investigate this compound salvage pathway redundancy across species?

Advanced Research Question
Comparative experimental design requires:

  • Phylogenetic Analysis : Select model organisms (e.g., Drosophila vs. mammals) with divergent salvage pathways.
  • Knockout/Rescue Studies : Disrupt key enzymes (e.g., Hprt in mice) and assess compensatory mechanisms via metabolomic profiling .
  • Computational Modeling : Use flux balance analysis (FBA) to predict pathway utilization under varying this compound availability .

Q. What statistical methods are most robust for analyzing this compound flux data in dynamic metabolic studies?

Advanced Research Question
Robust analysis employs:

  • Kinetic Modeling : Compartmental models (e.g., Michaelis-Menten for enzyme kinetics) to quantify this compound turnover rates .
  • Time-Series Analysis : Autoregressive integrated moving average (ARIMA) models for longitudinal metabolomics data .
  • Error Propagation : Monte Carlo simulations to account for analytical variability in LC-MS measurements .

Q. How do researchers ethically validate this compound-related biomarkers in clinical studies?

Basic Research Question
Ethical validation follows:

  • Informed Consent : Explicit participant agreement for biomarker analysis, per guidelines from clinical journals .
  • Blinded Analysis : Separate teams for data collection and interpretation to reduce bias .
  • External Audits : Third-party verification of biomarker reproducibility, as recommended by the Journal of Clinical Practice and Research .

Eigenschaften

IUPAC Name

7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9)
Source PubChem
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InChI Key

KDCGOANMDULRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H4N4
Source PubChem
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DSSTOX Substance ID

DTXSID5074470
Record name Purine
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Molecular Weight

120.11 g/mol
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Physical Description

Solid
Record name Purine
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Solubility

500.0 mg/mL
Record name Purine
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CAS No.

120-73-0
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Record name Purine
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Melting Point

214 °C
Record name Purine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of the cyclopentenyl tosylate 2 (0.25 g, 0.58 mmol), 2-amino-6-chloropurine (0.212 g, 1.25 mmol, 2.2 eq), and K2CO3 (~1 g) was suspended in 2 mL of DMSO and stirred at room temperature for 42 h. The suspension was then poured into CH2Cl2 and washed with dilute NaCl. Evaporation of the CH2Cl2 gave an oil which was further dried under high vacuum to remove residual DMSO. Purification by preparative TLC (silica, 3:2 EtOAc:Hexane) gave two major purine containing products of which the faster moving and predominant was the desired N-9 alkylated purine 18 (0.117 g, 47%), mp 137°-140°; 1H-NMR (CDCl3) δ 1.35 (s, 3H, CH3), 1.46 (s, 3H, CH3), 4.27 (s, 2H, H-6'a,b), 4.61 and 4.62 (2H, PhCH2), 4.67 (d, J=5.3 Hz, 1H, H-2'), 5.10 (br s, 2H, NH2, exchangeable), 5.36 (d, J=5.3 Hz, 1H, H-3'), 5.43 (br s, 1H, H-1'), 5.78 (br s, 1H, H-5'), 7.34 (m, 5H, Ph), 7.65 (s, 1H, H-8); 13C-NMR (CDCl3) δ 25.8 (CH3), 27.2 (CH3), 64.3 (C-1'), 66.2 (C-6'), 72.8 (PhCH2), 83.7 (C-2'), 83.9 (C-3'), 112.4 (methylethylidene C), 122.7 (C-5'), 125.2 (d, J=12.6 Hz, C-5), 127.3 (Ph), 127.5 (Ph), 128.1 (Ph), 128.2 (Ph), 137.6 (Ph), 140.1 (dd, J=210 Hz, J'=4.4 Hz, C-8), 149.2 (C-4'), 151.0 (s, C-6), 153.2 (dd, J=4.7 Hz, J'=3.1 Hz, C-4), 159.1 (s, C-2).
Name
cyclopentenyl tosylate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.212 g
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reactant
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0 (± 1) mol
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2 mL
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solvent
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Synthesis routes and methods II

Procedure details

The optimum temperature was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of sodium acetate buffer solution (pH 4.5) or 50 mM of potassium phosphate buffer solution (pH 5.5) and a sufficient amount of enzyme, and the reaction was conducted at different temperatures for 20 minutes. The results are shown in FIGS. 5 and 6. The optimum temperature at pH 4.5 was 50° C. for adenosine, guanosine and inosine. The optimum temperature at pH 5.5 was 60° C. for adenosine and inosine and 50° C. for guanosine.
Quantity
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reactant
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reactant
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inosine
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Name
solution
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200 μL
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solvent
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0 (± 1) mol
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Name
inosine
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inosine
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
potassium phosphate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Eleven
Name
inosine
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0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

The optimum pH was determined by high-performance liquid chromatography with adenosine, guanosine and inosine substrates. The reaction solution (200 μl) contained 0.5 mM of adenosine or inosine or 0.25 mM of guanosine as the substrate, 50 mM of the buffer solutions described below and a sufficient amount of enzyme, and the reaction was conducted at 50° C. for 30 minutes. The results are shown in FIGS. 2, 3 and 4.
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reactant
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reactant
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Name
inosine
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Name
inosine
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Name
buffer solutions
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0 (± 1) mol
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solution
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200 μL
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Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To the dried resin (0.29 mmol) was added a homogeneous suspension of 6-chloro-2-fluoro-9H-purine (0.50 g, 2.9 mmol) and triphenylphosphine (0.38 g, 1.44 mmol) in 1.75 mL of THF. The RV was cooled to 0° C. (Julabo chiller) and then added, under an atmosphere of N2, 2.0 mL (1.44 mmol) of a 0.72M solution of DEAD (diethyl azodicarboxylate) in THF. The resin mixture was warmed, while agitating, to ambient temperature over 1.5 h and then agitated for an additional 22 h, upon which the RV was drained and the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL). Excess solvent was removed via N2 flow overnight to provide the purine resin 1b. The following analytical data was obtained upon cleavage of 1b (3–5 mg) with 30% TFA/CH2Cl2 (˜5 min): 65% HPLC purity, ˜5:1 major/minor peaks (no apparent 3-hydroxyphenethyl alcohol HPLC peak).
[Compound]
Name
resin
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
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reactant
Reaction Step Two
Name
Quantity
1.75 mL
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solvent
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solution
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DEAD
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Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Purine
Reactant of Route 2
Purine
Reactant of Route 3
Purine
Reactant of Route 4
Purine
Reactant of Route 5
Purine
Reactant of Route 6
Purine

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